molecular formula C21H26BrNO B1660638 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide CAS No. 80677-48-1

3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide

Cat. No.: B1660638
CAS No.: 80677-48-1
M. Wt: 388.3 g/mol
InChI Key: DFENFKJORSPHQZ-UHFFFAOYSA-N
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Description

3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide is a chemical compound known for its unique bicyclic structure. It is often used in pharmaceutical research and has applications in various scientific fields. This compound is a derivative of benztropine, which is known for its anticholinergic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions.

    Introduction of the Benzhydryloxy Group: The benzhydryloxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the bicyclic core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce various reduced bicyclic derivatives .

Mechanism of Action

The mechanism of action of 3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and thereby reducing cholinergic activity. This mechanism is similar to that of benztropine, which is used to treat Parkinson’s disease and other neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide is unique due to its specific bicyclic structure, which imparts distinct pharmacological properties. Its ability to interact with cholinergic receptors makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO.BrH/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENFKJORSPHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80677-48-1
Record name NSC63912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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